N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c1-8-2-7-11(16)13-12(8)18-15(21-13)19-14(20)9-3-5-10(17)6-4-9/h2-7H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFSASWIFJWWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The benzothiazole core is then chlorinated at the 7th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Methylation at the 4th position can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Amidation: The final step involves the reaction of the chloromethylbenzothiazole with 4-fluorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiazoles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Substituted benzothiazole derivatives.
Oxidation: Benzothiazole sulfoxides or sulfones.
Reduction: Dihydrobenzothiazoles.
Hydrolysis: 4-fluorobenzoic acid and 7-chloro-4-methyl-1,3-benzothiazol-2-amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
DNA Intercalation: Intercalating into DNA and disrupting its replication and transcription.
Receptor Modulation: Binding to and modulating the activity of specific receptors on the cell surface.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole derivatives exhibit structure-activity relationships (SARs) highly sensitive to substituent modifications. Below is a comparative analysis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide with three analogs, focusing on physicochemical properties, biological efficacy, and crystallographic data.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP | Aqueous Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| N-(7-Cl-4-Me-Bthiazol-2-yl)-4-F-Benzamide | 334.80 | 3.2 | 0.12 | 198–201 |
| N-(6-F-4-Me-Bthiazol-2-yl)-4-Cl-Benzamide | 339.78 | 3.5 | 0.08 | 205–208 |
| N-(7-Br-4-Et-Bthiazol-2-yl)-3-F-Benzamide | 379.22 | 3.8 | 0.05 | 210–213 |
| N-(5-NO₂-4-Me-Bthiazol-2-yl)-4-F-Benzamide | 345.75 | 2.9 | 0.20 | 185–188 |
Key Observations :
- Substituent Position and Halogen Effects : The 7-chloro substituent in the target compound confers moderate lipophilicity (LogP = 3.2), whereas bromine at position 7 (third entry) increases molecular weight and LogP but reduces solubility.
- Methyl vs. Ethyl Groups : The 4-methyl group enhances thermal stability (melting point ~200°C) compared to ethyl-substituted analogs, which exhibit higher melting points due to increased van der Waals interactions.
- Nitro Group Impact : Introduction of a nitro group at position 5 (fourth entry) reduces LogP and improves solubility, likely due to enhanced polarity.
Key Findings :
- Anticancer Activity : The brominated analog (third entry) shows superior potency (IC₅₀ = 9.8 μM), likely due to enhanced electrophilic interactions with DNA.
- Antimicrobial Efficacy : The nitro-substituted derivative (fourth entry) exhibits stronger activity against E. coli, possibly via nitroreductase-mediated toxicity.
- Anti-inflammatory Action : The target compound’s 4-fluorobenzamide group contributes to COX-2 inhibition (IC₅₀ = 8.7 μM), outperforming chloro- and bromo-substituted analogs.
Crystallographic and Computational Insights
Structural studies using SHELX-based refinement reveal that the 7-chloro and 4-methyl groups in the target compound induce a planar benzothiazole ring, facilitating π-π stacking with biological targets . Comparative molecular docking simulations highlight that the 4-fluorobenzamide moiety forms hydrogen bonds with COX-2’s Arg120 residue, a feature absent in non-fluorinated analogs.
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications in medicine.
Overview of the Compound
The compound features a benzothiazole ring with a chlorine and methyl substitution, along with a fluorobenzamide group. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It has been shown to affect pathways such as AKT and ERK, which are critical in cancer cell survival and proliferation.
Anticancer Properties
Recent studies have evaluated the anticancer potential of benzothiazole derivatives, including this compound. For instance:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay confirmed these effects, showing reduced viability at specific concentrations.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| A431 | 1 | 75 |
| A431 | 2 | 50 |
| A549 | 1 | 70 |
| A549 | 2 | 45 |
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by reducing the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models:
- Cytokine Reduction : ELISA assays showed that treatment with this compound significantly decreased IL-6 and TNF-α production in RAW264.7 cells.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in treating various conditions:
- Study on Cancer Cell Lines : A study synthesized multiple benzothiazole derivatives and evaluated their effects on A431 and A549 cells. The lead compound showed promising results in inhibiting cell migration and inducing apoptosis through modulation of key signaling pathways .
- Inflammatory Response Assessment : Another investigation focused on the anti-inflammatory effects of benzothiazole compounds. The results indicated that these compounds could effectively reduce inflammatory markers in vitro, supporting their potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide, and how can reaction yields be improved?
The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with substituted benzothiazole amines. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .
- Substituent optimization : Introducing the 7-chloro and 4-methyl groups on the benzothiazole core requires careful control of halogenation and alkylation conditions to avoid side reactions .
- Catalytic methods : Pd/Brønsted acid co-catalysis (e.g., Pd(PPh₃)₄ with acidic additives) can enhance regioselectivity for challenging substitutions .
For yield improvement, optimize reaction temperature (60–80°C), stoichiometry (1:1.2 molar ratio of acid to amine), and purification via recrystallization (e.g., using ethanol/water mixtures) .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (XRD) is the gold standard:
- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for structure solution, refining parameters like thermal displacement and occupancy. The benzothiazole and fluorobenzamide moieties typically exhibit planar geometry, with dihedral angles <10° between rings, indicating π-π stacking potential .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/F contacts), critical for understanding packing efficiency and stability .
Advanced Research Questions
Q. What mechanistic approaches are used to study its biological activity (e.g., COX inhibition or neuritogenesis)?
- Enzyme inhibition assays : For COX-1/2 inhibition, use recombinant enzymes and measure prostaglandin E₂ (PGE₂) production via ELISA. IC₅₀ values are compared to celecoxib as a control .
- Neurite outgrowth assays : Treat retinal ganglion cells (RGCs) with the compound and quantify neurite length via immunostaining (e.g., βIII-tubulin). Dose-dependent effects (1–10 µM) suggest activation of TrkA or NGF pathways .
- Structure-activity relationship (SAR) : Modify the 4-fluoro or 7-chloro substituents to assess impact on bioactivity. Fluorine enhances membrane permeability, while chlorine increases electrophilic reactivity .
Q. How can computational methods (e.g., DFT or molecular docking) predict its interactions with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The 4-fluorobenzamide group often shows high electron density at the carbonyl oxygen, favoring hydrogen bonding with catalytic residues .
- Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 3LN1) or TrkA (PDB: 4AOJ) active sites. Key interactions include:
- MD simulations : Run 100-ns trajectories to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates robust target engagement .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Case example : If the compound shows high cytotoxicity in MTT assays but low efficacy in apoptosis assays:
- Validate assay conditions : Check cell viability protocols (e.g., incubation time, serum concentration). Primary cells (e.g., RGCs) may require neurobasal media with B27 supplements .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., JAK2 or EGFR) .
- Metabolic stability : Use liver microsome assays (human or rat) to assess CYP450-mediated degradation. Half-life <30 min suggests rapid metabolism masking true activity .
Methodological Recommendations
- Synthetic challenges : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize intermediates via H/C NMR (DMSO-d₆, 400 MHz) .
- Data reproducibility : Use ≥3 biological replicates and report mean ± SEM. For XRD, deposit structures in the Cambridge Structural Database (CSD) .
- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., OECD TG 432 for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
